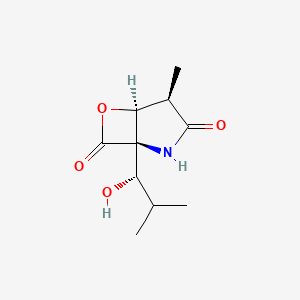

Clasto-lactacystin beta-lactone

Description

Properties

IUPAC Name |

(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6+,7+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPWHHUJACGNMZ-NBBQQVJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@](C(=O)O2)(NC1=O)[C@H](C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154226-60-5 | |

| Record name | clasto-Lactacystin β-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Clasto-Lactacystin β-Lactone

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the mechanism of action for clasto-lactacystin β-lactone, a potent and highly specific irreversible inhibitor of the proteasome. We will dissect the conversion of its prodrug form, lactacystin, into the active β-lactone, detail the covalent modification of the catalytic subunits of the 20S proteasome, and explore the downstream cellular consequences of this inhibition. This guide is intended for researchers, scientists, and drug development professionals who utilize or investigate the ubiquitin-proteasome system. Methodologies for validating its mechanism and quantitative data are provided to ensure scientific integrity and reproducibility.

Part 1: The Ubiquitin-Proteasome System (UPS): A Foundational Overview

To appreciate the targeted action of clasto-lactacystin β-lactone, one must first understand its target: the proteasome. The UPS is the principal pathway for regulated intracellular protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in critical cellular processes like cell cycle progression, signal transduction, and apoptosis. The 26S proteasome is a large, ATP-dependent proteolytic complex that recognizes and degrades proteins tagged with a polyubiquitin chain. Its catalytic core is the 20S proteasome, a barrel-shaped structure that houses the enzyme's active sites.

The 20S proteasome possesses three distinct peptidase activities:

-

Chymotrypsin-like (CT-L): Cleaves after hydrophobic residues.

-

Trypsin-like (T-L): Cleaves after basic residues.

-

Caspase-like (C-L) or Peptidylglutamyl-peptide hydrolyzing (PGPH): Cleaves after acidic residues.

These activities are mediated by specific catalytic β-subunits within the core particle. The precise and potent inhibition of these activities is the central role of clasto-lactacystin β-lactone.

Caption: The Ubiquitin-Proteasome System (UPS) Workflow.

Part 2: From Prodrug to Active Inhibitor: The Genesis of the β-Lactone

The compound initially isolated from Streptomyces is lactacystin.[1][2][3] It is crucial to understand that lactacystin itself is a prodrug and does not directly inhibit the proteasome.[4] In aqueous solutions, lactacystin undergoes a spontaneous intramolecular cyclization and elimination of N-acetylcysteine to form the highly reactive clasto-lactacystin β-lactone (often referred to as omuralide).[1][4][5]

This conversion is the critical activating step. The resulting four-membered β-lactone ring is sterically strained and electrophilic, making it highly susceptible to nucleophilic attack. It is this β-lactone that is the cell-permeable, active species responsible for proteasome inhibition.[1][3][4] In fact, clasto-lactacystin β-lactone is at least 10 times more potent than its parent compound, lactacystin.[5][6]

Part 3: The Core Mechanism: Irreversible Covalent Modification

The primary mechanism of action of clasto-lactacystin β-lactone is the irreversible covalent modification of the active site of the proteasome's catalytic β-subunits.[7][8][9]

The Specific Target: The nucleophile responsible for the inactivation is the hydroxyl group of the N-terminal threonine (Thr1) residue, which is highly conserved across all catalytic β-subunits.[2][3][10][11] This Thr1 residue is fundamental to the catalytic mechanism of the proteasome, which is now classified as an N-terminal threonine protease.[2][3]

The Chemical Reaction: The hydroxyl group of Thr1 performs a nucleophilic attack on the carbonyl carbon of the β-lactone ring. This attack opens the strained ring and forms a stable ester bond, effectively acylating the threonine residue. This covalent adduct permanently blocks the active site, preventing substrate binding and catalysis.

Caption: Experimental Workflow for Detecting Ubiquitinated Protein Accumulation.

Conclusion

Clasto-lactacystin β-lactone stands as a cornerstone tool for studying the ubiquitin-proteasome system. Its mechanism is a compelling example of targeted, irreversible covalent inhibition. It begins with the spontaneous conversion from its prodrug, lactacystin, into the reactive β-lactone. This active molecule then specifically acylates the essential N-terminal threonine residue of the proteasome's catalytic β-subunits, leading to a complete shutdown of its proteolytic activities. The resulting cellular effects, from the accumulation of ubiquitinated proteins to the induction of apoptosis, are direct consequences of this precise molecular sabotage. The experimental protocols detailed herein provide a robust framework for researchers to validate these effects and leverage this potent inhibitor in their own investigations.

References

-

Dick, L. R., et al. (1997). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. Journal of Biological Chemistry, 272(1), 182-8. [Link]

-

Craiu, A., et al. (1997). Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. Journal of Biological Chemistry, 272(20), 13437-45. [Link]

-

I-Ting, C., et al. (2007). Effect of proteasome inhibitor clasto-lactacystin-beta-lactone on the proteome of the haloarchaeon Haloferax volcanii. Microbiology, 153(Pt 5), 1548-1556. [Link]

-

Fenteany, G., et al. (1995). Inhibition of proteasome activities and subunit-specific amino-terminal threonine modification by lactacystin. Science, 268(5211), 726-31. [Link]

-

Bogyo, M., et al. (1997). Covalent modification of the active site threonine of proteasomal ß subunits and the Escherichia coli homolog HslV by a new class of inhibitors. Proceedings of the National Academy of Sciences, 94(13), 6629-6634. [Link]

-

Omura, S., et al. (2001). Lactacystin, a proteasome inhibitor: discovery and its application in cell biology. The Journal of antibiotics, 54(1), 1-14. [Link]

-

Leggett, D. S., et al. (2004). Proteasomes: Isolation and Activity Assays. Current Protocols in Cell Biology, Chapter 3, Unit 3.4. [Link]

-

Fenteany, G., et al. (1995). Inhibition of proteasome activities and subunit-specific amino-terminal threonine modification by lactacystin. ResearchGate. [Link]

-

Alonso, M., et al. (2001). Inhibition of the Proteasome by Lactacystin Enhances Oligodendroglial Cell Differentiation. Journal of Neuroscience, 21(12), 4165-4174. [Link]

Sources

- 1. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of proteasome activities and subunit-specific amino-terminal threonine modification by lactacystin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. adipogen.com [adipogen.com]

- 5. caymanchem.com [caymanchem.com]

- 6. thomassci.com [thomassci.com]

- 7. clasto-Lactacystin beta-lactone | Proteasome inhibitor | Hello Bio [hellobio.com]

- 8. Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of proteasome activities and subunit-specific amino-terminal threonine modification by lactacystin. | Broad Institute [broadinstitute.org]

The Unwavering Probe: A Technical Guide to Clasto-Lactacystin β-Lactone in Proteasome Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate cellular landscape of protein homeostasis, the ubiquitin-proteasome system (UPS) stands as the principal architect of controlled protein degradation. Its precise regulation is paramount to cellular health, while its dysfunction is a hallmark of numerous pathologies, including cancer and neurodegenerative diseases. For the researcher dedicated to unraveling the complexities of the UPS, the choice of inhibitory tools is critical. This guide provides an in-depth exploration of clasto-lactacystin β-lactone, a potent, irreversible, and highly specific inhibitor of the 20S proteasome, designed to empower researchers with the technical understanding and practical knowledge to leverage this powerful molecule in their experimental endeavors.

The Ubiquitin-Proteasome System: A Primer

The UPS is a sophisticated enzymatic cascade responsible for the targeted degradation of the majority of intracellular proteins. Substrate proteins are first marked for degradation by the covalent attachment of a polyubiquitin chain. This "molecular kiss of death" is recognized by the 26S proteasome, a large, multi-catalytic protease complex. The 26S proteasome consists of a 20S core particle, which houses the proteolytic active sites, and one or two 19S regulatory particles that recognize, unfold, and translocate ubiquitinated substrates into the 20S core for degradation.

The 20S proteasome is a barrel-shaped structure composed of four stacked heptameric rings. The two outer α-rings control substrate entry, while the two inner β-rings contain the catalytic subunits. In mammals, these subunits exhibit three primary peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing). It is at the heart of this catalytic core that clasto-lactacystin β-lactone exerts its profound inhibitory effects.

Mechanism of Action: The Irreversible Embrace of Clasto-Lactacystin β-Lactone

Clasto-lactacystin β-lactone, also known as omuralide, is the active metabolite of lactacystin, a natural product isolated from Streptomyces.[1][2] In aqueous solution, lactacystin spontaneously converts to clasto-lactacystin β-lactone, which is the sole species that directly interacts with and inhibits the proteasome.[1][3] This conversion is a critical consideration for experimental design, as the direct use of clasto-lactacystin β-lactone offers greater potency and a more immediate onset of action compared to its precursor, lactacystin.[4]

The inhibitory prowess of clasto-lactacystin β-lactone lies in its ability to form a covalent bond with the N-terminal threonine residue of the catalytic β-subunits within the 20S proteasome.[2][5] This irreversible acylation of the active site threonine renders the proteasome catalytically inert.[6] Unlike reversible inhibitors, which can dissociate from the proteasome, the covalent modification by clasto-lactacystin β-lactone ensures a sustained and complete shutdown of proteasomal activity, a feature that is invaluable for achieving unambiguous experimental readouts.[7]

Figure 1. Mechanism of proteasome inhibition by clasto-lactacystin β-lactone and its cellular consequences.

Applications in Research: A Versatile Tool for Cellular Interrogation

The high specificity and irreversible nature of clasto-lactacystin β-lactone make it an indispensable tool for a wide array of research applications.

Studying Protein Degradation and Turnover

By potently inhibiting the proteasome, clasto-lactacystin β-lactone allows for the accumulation and subsequent detection of proteins that are normally rapidly degraded. This is particularly useful for identifying and characterizing substrates of the UPS. A prime example is the detection of ubiquitinated forms of proteins, which are often transient and present at low levels under normal conditions.[8]

Experimental Protocol: Detection of Ubiquitinated Proteins

-

Cell Culture and Treatment: Plate cells to the desired confluency. Treat cells with clasto-lactacystin β-lactone at a final concentration of 1-10 µM for 2-6 hours. The optimal concentration and incubation time should be determined empirically for each cell line and target protein.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing protease and deubiquitinase inhibitors (e.g., RIPA buffer supplemented with PMSF, protease inhibitor cocktail, and N-ethylmaleimide).

-

Immunoprecipitation (Optional): To enrich for a specific protein of interest, perform immunoprecipitation using an antibody targeting the protein.

-

Western Blotting: Separate cell lysates or immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody specific for ubiquitin to detect the accumulated ubiquitinated protein species.

Induction of Apoptosis and Cell Cycle Arrest

The accumulation of pro-apoptotic proteins and cell cycle regulators following proteasome inhibition makes clasto-lactacystin β-lactone a potent inducer of apoptosis and cell cycle arrest in various cell types, particularly cancer cells.[4] This has positioned it as a valuable tool in cancer research for studying the mechanisms of programmed cell death and for evaluating the therapeutic potential of proteasome inhibition. Inhibition of the proteasome has been shown to activate caspases, key executioners of apoptosis.[9][10]

Experimental Protocol: Analysis of Apoptosis by Flow Cytometry

-

Cell Treatment: Treat cells with the desired concentration of clasto-lactacystin β-lactone for 12-48 hours. Include a vehicle-treated control (e.g., DMSO).

-

Cell Staining: Harvest cells and wash with cold PBS. Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Neuroscience Research

The role of the UPS in neuronal function and neurodegenerative diseases is an area of intense investigation. Clasto-lactacystin β-lactone has been utilized to study the impact of proteasome dysfunction on neuronal processes such as neurite outgrowth and synaptic function.[11][12] Its ability to induce neuritogenesis in certain neuroblastoma cell lines highlights its potential for dissecting the molecular pathways governing neuronal differentiation.[11]

Technical Specifications and Handling

To ensure the reliability and reproducibility of experimental results, it is crucial to adhere to proper handling and storage procedures for clasto-lactacystin β-lactone.

| Property | Value | Reference |

| Molecular Weight | 213.23 Da | |

| Purity | >95% | |

| Form | Solid | |

| Solubility | Soluble in DMSO to 75 mM | |

| IC50 (20S Proteasome) | 50 nM | |

| Storage | Store at -20°C under desiccating conditions | |

| Stability | Stock solutions in DMSO are stable for up to 1 month at -20°C. Rapidly hydrolyzes in aqueous buffers. |

Note: It is recommended to prepare fresh dilutions in aqueous buffers immediately before use.

Conclusion: Empowering Discovery through Precision Inhibition

Clasto-lactacystin β-lactone has solidified its place as a cornerstone tool in the study of the ubiquitin-proteasome system. Its high potency, specificity, and irreversible mechanism of action provide researchers with a reliable means to probe the intricate functions of the proteasome in a multitude of biological contexts. From fundamental studies of protein turnover to translational research in oncology and neuroscience, the judicious application of clasto-lactacystin β-lactone will undoubtedly continue to fuel discoveries that advance our understanding of cellular regulation and human disease.

References

-

Fenteany G, et al. A beta-lactone related to lactacystin induces neurite outgrowth in a neuroblastoma cell line and inhibits cell cycle progression in an osteosarcoma cell line. Proc Natl Acad Sci U S A. 1994 Apr 12;91(8):3358-62. [Link]

-

Dick LR, et al. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. J Biol Chem. 1996 Sep 27;271(39):23643-6. [Link]

-

Ostrowska H, et al. Direct proteasome inhibition by clasto-lactacystin beta-lactone permits the detection of ubiquitinated p21(waf1) in ML-1 cells. Biochim Biophys Acta. 1999 Aug 12;1451(1):206-10. [Link]

-

Soucy TA, et al. A novel and efficient synthesis of a highly active analogue of clasto-lactacystin beta-lactone. J Am Chem Soc. 1999;121(43):9967-9976. [Link]

-

Hayes CJ, et al. Enantioselective total syntheses of (−)-clasto-lactacystin β-lactone and 7-epi-(−)-clasto-lactacystin β-lactone. Org Biomol Chem. 2006 Jan 21;4(2):193-5. [Link]

-

Hayes CJ, et al. Enantioselective total syntheses of (-)-clasto-lactacystin beta-lactone and 7-epi-(-)-clasto-lactacystin beta-lactone. PubMed. [Link]

- Google Patents. US6849743B2 - Synthesis of clasto-lactacystin β-lactone and analogs thereof.

-

Wikipedia. Lactacystin. [Link]

-

Craiu A, et al. Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. J Biol Chem. 1997 May 16;272(20):13437-45. [Link]

-

Willeumier K, et al. Proteasome inhibition triggers activity-dependent increase in the size of the recycling vesicle pool in cultured hippocampal neurons. J Neurosci. 2006;26(4):1195-205. [Link]

-

Masdehors P, et al. Deregulation of the ubiquitin system and p53 proteolysis modify the apoptotic response in B-CLL lymphocytes. Blood. 2000 Jul 1;96(1):269-74. [Link]

-

BCA Protein Assay Kit. Clasto-Lactacystin β-lactone: Workflow Reliability in Pro... [Link]

-

ResearchGate. Effects of lactacystin and clasto-lactacystin -lactone on protein... [Link]

-

Pasquini LA, et al. Lactacystin, a specific inhibitor of the proteasome, induces apoptosis and activates caspase-3 in cultured cerebellar granule cells. J Neurosci Res. 2000 Mar 1;59(5):601-11. [Link]

-

Wang XF, et al. [Proteasomal inhibitor lactacystin induces cell apoptosis and caspase 3 activation in PC12 cells]. Zhonghua Yi Xue Za Zhi. 2005 Aug 3;85(29):2059-63. [Link]

-

Kazi A, et al. From Bortezomib to other Inhibitors of the Proteasome and Beyond. Curr Pharm Des. 2013;19(22):4015-31. [Link]

-

Parrish AB, et al. Cellular mechanisms controlling caspase activation and function. Cold Spring Harb Perspect Biol. 2013 Jun 1;5(6):a008674. [Link]

-

Craiu A, et al. Lactacystin and clasto-lactacystin β-lactone modify multiple proteasome β-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. Scholars @ UT Health San Antonio. [Link]

-

Inhibitor Research Hub. Clasto-Lactacystin β-lactone: Accelerating Translational ... [Link]

-

Craiu A, et al. (PDF) Lactacystin and clasto-Lactacystin -Lactone Modify Multiple Proteasome -Subunits and Inhibit Intracellular Protein Degradation and Major Histocompatibility Complex Class I Antigen Presentation. ResearchGate. [Link]

Sources

- 1. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lactacystin - Wikipedia [en.wikipedia.org]

- 3. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. | Sigma-Aldrich [merckmillipore.com]

- 4. clasto-Lactacystin beta-lactone | Proteasome inhibitor | Hello Bio [hellobio.com]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective total syntheses of (−)- clasto -lactacystin β-lactone and 7- epi -(−)- clasto -lactacystin β-lactone - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B516311K [pubs.rsc.org]

- 7. bca-protein.com [bca-protein.com]

- 8. Direct proteasome inhibition by clasto-lactacystin beta-lactone permits the detection of ubiquitinated p21(waf1) in ML-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lactacystin, a specific inhibitor of the proteasome, induces apoptosis and activates caspase-3 in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Proteasomal inhibitor lactacystin induces cell apoptosis and caspase 3 activation in PC12 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Proteasome Inhibition Triggers Activity-Dependent Increase in the Size of the Recycling Vesicle Pool in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Clasto-Lactacystin β-Lactone: A Technical Guide on its Discovery, Synthesis, and Application as a Core Tool in Proteasome Biology

Abstract

Clasto-lactacystin β-lactone, also known as omuralide, stands as a cornerstone tool in the study of the ubiquitin-proteasome system. Its discovery unveiled a novel class of proteases and provided researchers with a highly specific, irreversible inhibitor to probe the multifaceted roles of the proteasome in cellular homeostasis. This guide provides an in-depth examination of its journey from a microbial metabolite to an indispensable laboratory reagent. We will explore the serendipitous discovery of its parent compound, lactacystin, the elucidation of the β-lactone as the true active species, the elegant strategies developed for its total synthesis, and its precise mechanism of action. Furthermore, this document serves as a practical resource for researchers by providing detailed, field-proven protocols for its application in studying proteasome function.

Discovery: Unmasking the Active Agent

From Neuritogenesis to Proteasome Inhibition

The story of clasto-lactacystin β-lactone begins with its parent compound, lactacystin. In 1991, Ōmura and colleagues isolated lactacystin from the culture broth of Streptomyces bacteria during a screen for compounds that could induce neurite outgrowth in neuroblastoma cells.[1][2] This initial biological characterization pointed towards its potential in neuroscience, but its ultimate cellular target remained a mystery.

A pivotal breakthrough came in 1995 when Fenteany and co-workers discovered that lactacystin's target was the 20S proteasome, a critical component of the cellular machinery responsible for protein degradation.[1] This finding was significant, as lactacystin was the first non-peptidic proteasome inhibitor to be discovered, offering a unique chemical scaffold for investigation.[1]

Lactacystin as a Prodrug: The Emergence of the β-Lactone

Further mechanistic studies revealed a fascinating aspect of lactacystin's chemistry. Researchers observed that in aqueous solutions, lactacystin is not entirely stable and undergoes a transformation.[3][4] This led to the critical insight that lactacystin itself is a prodrug. It spontaneously converts into the highly reactive and true bioactive agent, clasto-lactacystin β-lactone (also referred to as omuralide).[3][4][5]

This β-lactone is the species that readily permeates the cell membrane and executes the inhibition of the proteasome.[5][6] Conditions that prevented this conversion and stabilized the parent lactacystin molecule were found to negate its ability to inactivate the proteasome.[3][4] This confirmed that clasto-lactacystin β-lactone is the sole species that interacts with and inhibits the proteasome.[3][4]

Caption: Conversion of Lactacystin Prodrug to its Active Form.

The Synthetic Challenge

The unique structure and potent biological activity of clasto-lactacystin β-lactone have made it an attractive target for total synthesis. The first total synthesis of the parent molecule, lactacystin, was achieved by E.J. Corey and Reichard in 1992, a landmark in organic synthesis.[1] Subsequently, the enantioselective synthesis of the active β-lactone became a significant goal in its own right, leading to the development of several elegant synthetic strategies.

Featured Synthetic Strategy: Alkylidene Carbene C-H Insertion

One notable approach developed by Pattenden and Anderson demonstrates an efficient and enantioselective synthesis. A key step in their strategy involves an alkylidene carbene 1,5-C-H insertion to construct the core bicyclic structure of the β-lactone.[7][8] This reaction creates the strained ring system with high stereocontrol, a critical challenge in synthesizing this molecule.

Caption: Overview of an Enantioselective Synthetic Route.

This strategy showcases the power of modern synthetic methods to access complex natural products. The causality behind choosing a C-H insertion lies in its efficiency for forming challenging carbon-carbon bonds and setting stereocenters in a single, atom-economical step, bypassing more traditional, lengthier functional group manipulations.

Mechanism of Action: Irreversible Proteasome Inhibition

Clasto-lactacystin β-lactone is a potent, selective, and irreversible inhibitor of the 20S proteasome, with an IC50 value reported to be approximately 50 nM.[6][9][10] Its mechanism provided a fundamental insight into the enzymatic nature of the proteasome.

Covalent Modification of the Catalytic β-Subunits

The proteasome contains its proteolytic active sites within its central 20S core particle, specifically on its β-subunits. Clasto-lactacystin β-lactone acts by covalently modifying the N-terminal threonine residue of these catalytic β-subunits.[1][11] The hydroxyl group of this threonine residue attacks the strained β-lactone ring, leading to acylation and the formation of a stable ester bond. This modification is irreversible and effectively shuts down the catalytic activity of the subunit.

This discovery was instrumental in classifying the proteasome as a mechanistically novel class of N-terminal threonine protease.[1]

Caption: Covalent Modification of the Proteasome by the β-Lactone.

Broad Inhibitory Profile

The 20S proteasome possesses multiple types of peptidase activities, commonly referred to as chymotrypsin-like, trypsin-like, and caspase-like (or peptidylglutamyl-peptide hydrolyzing) activities. Clasto-lactacystin β-lactone is a broad inhibitor, effectively shutting down all of these catalytic activities.[6][11] This comprehensive inhibition leads to the widespread accumulation of ubiquitinated proteins within the cell, which would normally be targeted for degradation.[5][12]

| Proteasome Activity | Inhibition by clasto-Lactacystin β-Lactone |

| Chymotrypsin-like | Strong, irreversible inhibition |

| Trypsin-like | Strong, irreversible inhibition |

| Caspase-like (PGPH) | Strong, irreversible inhibition |

| Table 1: Inhibitory Profile of clasto-Lactacystin β-Lactone. |

Cellular Consequences and Research Applications

The pleiotropic effects of proteasome inhibition make clasto-lactacystin β-lactone a powerful tool with diverse applications.[5] By preventing the degradation of key regulatory proteins, it can profoundly impact cellular processes.

-

Cell Cycle & Apoptosis: It inhibits cell cycle progression and induces apoptosis in various tumor cell lines, making it a valuable compound for cancer research.[2][3][6][9]

-

Immunology: It blocks the processing of antigens for presentation on MHC class I molecules, a critical step in the adaptive immune response.[11]

-

Neurobiology: True to its origins, it induces neurite outgrowth and is used to study neuronal differentiation.[5][9]

-

Protein Quality Control: It serves as a classic tool to study the accumulation of misfolded proteins and the cellular stress response.

Experimental Protocols for the Researcher

To ensure trustworthy and reproducible results, the following self-validating protocols are provided. The causality for each step is explained to ground the methodology in established principles.

Protocol: In Vitro 20S Proteasome Activity Assay

This protocol measures the chymotrypsin-like activity of purified 20S proteasome using a fluorogenic substrate.

Principle: The substrate, Suc-LLVY-AMC, is non-fluorescent. Upon cleavage by the proteasome's chymotrypsin-like activity, the free AMC (7-amino-4-methylcoumarin) is released, which is highly fluorescent. Inhibition is measured as a decrease in the rate of fluorescence generation.

Materials:

-

Purified Human 20S Proteasome

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2

-

Fluorogenic Substrate: Suc-LLVY-AMC (10 mM stock in DMSO)

-

clasto-Lactacystin β-lactone (1 mM stock in DMSO)

-

96-well black, flat-bottom plate

-

Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Methodology:

-

Inhibitor Preparation: Prepare serial dilutions of clasto-lactacystin β-lactone in Assay Buffer. A typical final concentration range would be 1 nM to 10 µM. Include a "vehicle control" with DMSO equivalent to the highest inhibitor concentration.

-

Reaction Setup: In the 96-well plate, add the following in order:

-

50 µL of Assay Buffer.

-

10 µL of the appropriate clasto-lactacystin β-lactone dilution or vehicle control.

-

20 µL of purified 20S proteasome (e.g., final concentration of 2 nM).

-

-

Pre-incubation: Gently tap the plate to mix. Incubate at 37°C for 15 minutes. This step is critical to allow the irreversible inhibitor to bind to the proteasome.

-

Reaction Initiation: Add 20 µL of Suc-LLVY-AMC substrate to each well (final concentration of 100 µM).

-

Kinetic Measurement: Immediately place the plate in the fluorometer pre-warmed to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the rates to the vehicle control (defined as 100% activity).

-

Plot the percent activity versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol: Western Blot for Ubiquitinated Protein Accumulation

This protocol validates the in-cell activity of the inhibitor by detecting the buildup of polyubiquitinated proteins.

Principle: Proteasome inhibition prevents the degradation of proteins tagged with polyubiquitin chains. These accumulating proteins can be detected by Western blotting using an antibody that recognizes ubiquitin, resulting in a characteristic high-molecular-weight smear.

Caption: Experimental Workflow for Ubiquitin Western Blotting.

Materials:

-

Cancer cell line (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

clasto-Lactacystin β-lactone (stock in DMSO)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary Antibody: Mouse Anti-Ubiquitin (e.g., P4D1 clone)

-

Primary Antibody: Rabbit Anti-GAPDH or β-actin (loading control)

-

Secondary Antibodies: HRP-conjugated Anti-Mouse and Anti-Rabbit IgG

-

ECL (Enhanced Chemiluminescence) substrate

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate to reach 70-80% confluency on the day of the experiment. Treat cells with varying concentrations of clasto-lactacystin β-lactone (e.g., 0, 1, 5, 10 µM) for a set time (e.g., 4-6 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.

-

Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay. This step is essential for equal protein loading.

-

Sample Preparation: Normalize the protein concentration for all samples with RIPA buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with the primary anti-ubiquitin antibody overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and capture the signal using a digital imager or X-ray film.

-

Analysis: A positive result is indicated by a smear of high-molecular-weight bands in the lanes corresponding to treated cells, which should be absent or faint in the untreated control. Re-probe the membrane for a loading control (e.g., GAPDH) to validate equal loading.

References

-

Dick, L. R., et al. (1997). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. The Journal of Biological Chemistry. Available at: [Link]

-

Craiu, A., et al. (1997). Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of Biological Chemistry. Available at: [Link]

-

Wikipedia. Lactacystin. Available at: [Link]

-

Anderson, J. C., & Pattenden, G. (2006). Enantioselective total syntheses of (−)-clasto-lactacystin β-lactone and 7-epi-(−)-clasto-lactacystin β-lactone. Organic & Biomolecular Chemistry. Available at: [Link]

-

Royal Society of Chemistry. Enantioselective total syntheses of (−)-clasto-lactacystin β-lactone and 7-epi-(−)-clasto-lactacystin β-lactone. Available at: [Link]

-

PubMed. Enantioselective total syntheses of (-)-clasto-lactacystin beta-lactone and 7-epi-(-). Available at: [Link]

-

ElectronicsAndBooks. Enantioselective total syntheses of (−)-clasto-lactacystin β-lactone and 7-epi-(−). Available at: [Link]

-

Slaninová, J., et al. (2019). A Review of the Total Synthesis of (+)-Lactacystin and Its Analogs. Molecules. Available at: [Link]

- Corey, E. J., & Reichard, G. A. (1992). Total synthesis of lactacystin. Journal of the American Chemical Society.

-

ResearchGate. Corey's synthetic route of the Corey lactone. Available at: [Link]

-

BPS Bioscience. Data Sheet Clasto-lactacystin β-lactone. Available at: [Link]

Sources

- 1. Lactacystin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. caymanchem.com [caymanchem.com]

- 6. clasto-Lactacystin beta-lactone | Proteasome inhibitor | Hello Bio [hellobio.com]

- 7. Enantioselective total syntheses of (−)-clasto-lactacystin β-lactone and 7-epi-(−)-clasto-lactacystin β-lactone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Enantioselective total syntheses of (-)-clasto-lactacystin beta-lactone and 7-epi-(-)-clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. clasto-Lactacystin beta-lactone, 20S proteasome inhibitor (CAS 154226-60-5) | Abcam [abcam.com]

- 11. Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

An In-Depth Technical Guide to clasto-Lactacystin β-Lactone: A Potent, Irreversible Proteasome Inhibitor

This guide provides a comprehensive technical overview of clasto-lactacystin β-lactone, a pivotal tool for researchers in cell biology, oncology, and drug development. We will delve into its mechanism of action, provide detailed experimental protocols for its use, and explore its downstream cellular effects. This document is intended for research scientists and drug development professionals seeking to leverage this potent proteasome inhibitor in their work.

Introduction: From a Natural Product to a Precision Research Tool

clasto-Lactacystin β-lactone, also known as omuralide, is the biologically active form of lactacystin, a natural product isolated from Streptomyces.[1][2] Lactacystin itself is a pro-drug that, in aqueous solutions, undergoes spontaneous conversion to clasto-lactacystin β-lactone.[3] This β-lactone derivative is a highly specific, cell-permeable, and irreversible inhibitor of the 20S proteasome, a critical cellular machine responsible for regulated protein degradation.[4] Its high potency and specificity have made it an invaluable tool for dissecting the intricacies of the ubiquitin-proteasome system and its role in various cellular processes.

Mechanism of Action: Covalent Modification of the Proteasome

The inhibitory activity of clasto-lactacystin β-lactone stems from its ability to covalently modify the catalytic subunits of the 20S proteasome. The proteasome possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (peptidyl-glutamyl peptide-hydrolyzing).[5] clasto-Lactacystin β-lactone irreversibly inhibits all three of these activities by acylating the N-terminal threonine residue of the catalytic β-subunits.[6] This covalent modification permanently inactivates the proteasome, leading to the accumulation of ubiquitinated proteins that are normally destined for degradation.[4]

Caption: Covalent modification of the 20S proteasome by clasto-lactacystin β-lactone.

Experimental Protocols

Assessment of Proteasome Inhibition: Proteasome-Glo™ Chymotrypsin-Like Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of clasto-lactacystin β-lactone using a commercially available luminescent assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of clasto-lactacystin β-lactone in DMSO.

-

On the day of the experiment, prepare serial dilutions of clasto-lactacystin β-lactone in a suitable buffer (e.g., 10mM HEPES, pH 7.6).

-

Prepare the Proteasome-Glo™ Reagent according to the manufacturer's instructions.[7][8] This typically involves reconstituting the lyophilized substrate and buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add a known concentration of purified 26S proteasome (e.g., 1µg/ml) to each well.[7]

-

Add the serially diluted clasto-lactacystin β-lactone or vehicle control (DMSO) to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow for inhibitor binding.[7]

-

Add an equal volume of the prepared Proteasome-Glo™ Reagent to each well.

-

Incubate at room temperature for at least 10 minutes to allow the luminescent signal to develop.[7]

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

-

Caption: Workflow for determining the IC50 of clasto-lactacystin β-lactone.

Detection of Ubiquitinated Protein Accumulation: Western Blotting

This protocol provides a method to visualize the accumulation of total ubiquitinated proteins in cells treated with clasto-lactacystin β-lactone.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of clasto-lactacystin β-lactone (e.g., 1-10 µM) or vehicle control (DMSO) for a specified time (e.g., 4-24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. It is crucial to also include a deubiquitinase (DUB) inhibitor, such as N-ethylmaleimide (NEM), to prevent the removal of ubiquitin chains during sample preparation.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at high speed at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for ubiquitin overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A characteristic high-molecular-weight smear will be observed in the lanes corresponding to treated cells, indicating the accumulation of polyubiquitinated proteins.

-

Caption: Workflow for detecting ubiquitinated proteins by western blot.

Cellular Consequences of Proteasome Inhibition

The accumulation of ubiquitinated proteins following treatment with clasto-lactacystin β-lactone has profound effects on cellular homeostasis, often leading to cell cycle arrest and apoptosis.

Induction of Apoptosis

Proteasome inhibition is a well-established strategy for inducing apoptosis in cancer cells. The accumulation of pro-apoptotic proteins, such as p53 and Bax, and the stabilization of inhibitors of anti-apoptotic pathways, such as IκBα (an inhibitor of the pro-survival NF-κB pathway), contribute to the activation of the apoptotic cascade. This typically involves the activation of the intrinsic (mitochondrial) pathway of apoptosis, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.[9]

Caption: Simplified signaling pathway of apoptosis induced by clasto-lactacystin β-lactone.

Cell Cycle Arrest

clasto-Lactacystin β-lactone can induce cell cycle arrest, primarily at the G1/S and G2/M transitions.[9] This is largely due to the stabilization and accumulation of cyclin-dependent kinase inhibitors (CKIs) such as p21Waf1/Cip1 and p27Kip1. These proteins are normally targeted for degradation by the proteasome. Their accumulation leads to the inhibition of cyclin-CDK complexes, which are essential for cell cycle progression, thereby halting cell division.

Caption: Mechanism of cell cycle arrest induced by clasto-lactacystin β-lactone.

Quantitative Data: IC50 Values

The potency of clasto-lactacystin β-lactone varies across different cell lines. The following table summarizes some reported IC50 values.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Various | Not Specified | 50 | |

| Intact Cells | Not Specified | ~1000 | [2] |

| 26S Proteasome | (in vitro) | 30 | [7] |

Note: IC50 values can vary depending on the assay conditions, cell type, and incubation time.

Conclusion

clasto-Lactacystin β-lactone is a powerful and specific tool for studying the ubiquitin-proteasome system. Its irreversible mechanism of action ensures potent and sustained inhibition of proteasome activity, making it an ideal choice for a wide range of cellular and biochemical assays. By understanding its mechanism and employing the appropriate experimental protocols, researchers can effectively utilize this compound to investigate the roles of protein degradation in health and disease, and to explore the potential of proteasome inhibition as a therapeutic strategy.

References

-

Dick, L. R., Cruikshank, A. A., Grenier, L., Melandri, F. D., Nunes, S. L., & Stein, R. L. (1996). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. The Journal of biological chemistry, 271(13), 7273–7276. [Link]

-

Soucy, T. A., Dick, L. R., Smith, P. G., Milhollen, M. A., & Brownell, J. E. (1999). Direct proteasome inhibition by clasto-lactacystin beta-lactone permits the detection of ubiquitinated p21(waf1) in ML-1 cells. Biochimica et biophysica acta, 1451(1), 206–210. [Link]

-

Effect of proteasome inhibitor clasto-lactacystin-beta-lactone on the proteome of the haloarchaeon Haloferax volcanii. Microbiology (Reading, England). (2007). [Link]

-

Craiu, A., Gaczynska, M., Akopian, T., Gramm, C. F., Fenteany, G., Goldberg, A. L., & Rock, K. L. (1997). Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of biological chemistry, 272(20), 13437–13445. [Link]

-

Fenteany, G., Standaert, R. F., Reichard, G. A., Corey, E. J., & Schreiber, S. L. (1994). A beta-lactone related to lactacystin induces neurite outgrowth in a neuroblastoma cell line and inhibits cell cycle progression in an osteosarcoma cell line. Proceedings of the National Academy of Sciences of the United States of America, 91(8), 3358–3362. [Link]

-

Detailed Western Blotting (Immunoblotting) Protocol. protocols.io. (2022). [Link]

-

Craiu, A., Gaczynska, M., Akopian, T., Gramm, C. F., Fenteany, G., Goldberg, A. L., & Rock, K. L. (1997). Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of biological chemistry, 272(20), 13437–13445. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. clasto -Lactacystin b-Lactone [sigmaaldrich.com]

- 3. bio-rad.com [bio-rad.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Proteasome-Glo™ Assays [promega.jp]

- 6. Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. Proteasome-Glo™ Assay Systems Protocol [worldwide.promega.com]

- 9. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

Clasto-Lactacystin β-Lactone vs. Lactacystin: A Technical Guide to Understanding the Active Form and its Precursor in Proteasome Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The study of the ubiquitin-proteasome system, a cornerstone of cellular protein homeostasis, has been profoundly advanced by the discovery of specific inhibitors. Among the most influential of these is lactacystin, a natural product isolated from Streptomyces.[1] However, the direct inhibitory action on the proteasome is not carried out by lactacystin itself, but by its active metabolite, clasto-lactacystin β-lactone. This guide provides an in-depth technical examination of the critical differences between these two molecules, elucidating the chemical conversion, mechanism of action, and practical implications for experimental design. For researchers and drug developers, understanding the distinction between this precursor-product pair is paramount for achieving reproducible, accurate, and mechanistically sound results in the study of proteasome function and therapeutic intervention.

The Foundational Relationship: A Prodrug's Spontaneous Activation

Lactacystin, originally identified for its ability to induce neurite outgrowth in neuroblastoma cells, was later revealed to be a highly specific proteasome inhibitor.[1][2] Mechanistic studies subsequently uncovered a crucial detail: lactacystin is a prodrug.[3] In aqueous environments, it spontaneously undergoes an intramolecular cyclization and elimination of its N-acetylcysteine moiety to form the highly reactive and cell-permeable clasto-lactacystin β-lactone, also known as omuralide.[3][4][5]

It is this β-lactone derivative that is the sole species responsible for interacting with and inactivating the proteasome.[3] Conditions that stabilize lactacystin and prevent this conversion negate its ability to inhibit the proteasome, confirming that lactacystin's activity is entirely dependent on its transformation into the β-lactone.[3]

Mechanism of Action: Covalent Modification of the Proteasome Core

The inhibitory power of clasto-lactacystin β-lactone lies in its ability to form a covalent bond with the catalytic subunits of the 20S proteasome. The proteasome is a threonine protease, and the β-lactone's strained ring is highly susceptible to nucleophilic attack.[1][2]

The hydroxyl group of the N-terminal threonine residue in the active sites of the proteasome's β-subunits attacks the carbonyl carbon of the β-lactone ring. This results in the opening of the ring and the formation of a stable ester bond, effectively and irreversibly acylating the enzyme.[5] This covalent modification blocks the active site, thereby inhibiting the chymotrypsin-like, trypsin-like, and peptidylglutamyl peptide hydrolysis (caspase-like) activities of the proteasome.[6][7] This mechanism established the proteasome as a novel class of threonine protease.[1][2]

Step-by-Step Methodology:

-

Cell Culture: Seed adherent cells (e.g., HeLa, HEK293) in a 96-well plate and culture overnight to allow for attachment.

-

Inhibitor Preparation: Thaw an aliquot of the inhibitor stock solution. Prepare serial dilutions in pre-warmed, complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the inhibitor dilutions. Incubate for the desired time (e.g., 2 hours).

-

Lysis: Aspirate the medium and wash the cells once with cold PBS. Add a lysis buffer compatible with proteasome activity assays.

-

Proteasome Activity Measurement: Add a fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) to each well containing cell lysate.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence signal (e.g., Ex/Em = 380/460 nm) kinetically every 2-5 minutes for 30-60 minutes.

-

Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence curve). Normalize the rates to the vehicle control and plot against the inhibitor concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value.

Conclusion and Future Directions

The distinction between lactacystin and clasto-lactacystin β-lactone is not merely academic; it is a critical factor in the design and interpretation of experiments targeting the proteasome. Clasto-lactacystin β-lactone is the more potent, direct, and rapid inhibitor, making it the superior choice for in vitro studies and cellular assays demanding immediate target engagement. [8]Lactacystin remains a valuable tool, acting as a cell-permeable prodrug that provides a sustained intracellular source of the active inhibitor.

For drug development professionals, this precursor-product relationship provides a foundational model for prodrug strategies targeting intracellular enzymes. By understanding the principles of spontaneous activation, stability, and cellular uptake demonstrated by lactacystin, more sophisticated and targeted therapeutic agents can be designed. The continued use of both molecules, selected appropriately for the scientific question at hand, will undoubtedly fuel further discoveries in the complex biology of the ubiquitin-proteasome system.

References

-

Omura, S., Matsuzaki, K., Fujimoto, T., Otoguro, K., Tanaka, H., & Sasaki, Y. (2000). Lactacystin, a proteasome inhibitor: discovery and its application in cell biology. The Journal of Antibiotics, 53(1), 1-13. [Link]

-

Pye, S., Ting, A., & Poon, E. (2005). The proteasome inhibitor lactacystin attenuates growth and migration of vascular smooth muscle cells and limits the response to arterial injury. Journal of the American College of Cardiology, 45(10), 1676-1683. [Link]

-

Tomoda, H., & Omura, S. (2000). Lactacystin, a proteasome inhibitor: discovery and its application in cell biology. Chemical Reviews, 100(1), 235-252. [Link]

-

Cascio, P., Hilton, G. R., Kisselev, A. F., Rock, K. L., & Goldberg, A. L. (2001). The selective proteasome inhibitors lactacystin and epoxomicin can be used to either up- or down-regulate antigen presentation at nontoxic doses. The Journal of Immunology, 166(11), 6615-6623. [Link]

-

Wikipedia. Lactacystin. Online Encyclopedia. [Link]

-

Dick, L. R., Cruikshank, A. A., Grenier, L., Melandri, F. D., Nunes, S. L., & Stein, R. L. (1996). Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone. The Journal of Biological Chemistry, 271(13), 7273-7276. [Link]

-

Alonso, M., Sánchez-Gómez, M. V., & de la Fuente, M. (2003). Inhibition of the proteasome by lactacystin enhances oligodendroglial cell differentiation. Journal of Neurochemistry, 85(4), 1015-1026. [Link]

-

Asamizu, S., Xie, X., Onaka, H., & Abe, I. (2021). Biosynthesis of lactacystin as a proteasome inhibitor. Nature Communications, 12(1), 5838. [Link]

-

Craiu, A., Gaczynska, M., Akopian, T., Gramm, C. F., Fenteany, G., Goldberg, A. L., & Rock, K. L. (1997). Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. The Journal of Biological Chemistry, 272(20), 13437-13445. [Link]

Sources

- 1. Lactacystin - Wikipedia [en.wikipedia.org]

- 2. Lactacystin, a proteasome inhibitor: discovery and its application in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of lactacystin as a proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adipogen.com [adipogen.com]

- 7. Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Biological Activity of Clasto-Lactacystin β-Lactone

This guide provides a comprehensive technical overview of clasto-lactacystin β-lactone, a pivotal tool in cellular biology and a subject of interest in drug development. We will delve into its mechanism of action, its profound effects on cellular processes, and the experimental methodologies used to elucidate its biological activity.

Introduction: From a Natural Product to a Precision Research Tool

Clasto-lactacystin β-lactone, also known as omuralide, is the biologically active form of lactacystin, a natural product isolated from Streptomyces.[1][2] Initially identified for its ability to induce neurite outgrowth in neuroblastoma cells, the true cellular target of this molecule was later discovered to be the proteasome.[1] Lactacystin itself is a prodrug that spontaneously converts to clasto-lactacystin β-lactone in aqueous solutions.[2][3][4] This β-lactone is a highly potent, specific, and irreversible inhibitor of the 20S proteasome, making it an invaluable tool for studying the ubiquitin-proteasome system (UPS).[5][6][7] The UPS is a critical pathway for protein degradation in eukaryotic cells, playing a central role in the regulation of a vast array of cellular processes, including cell cycle progression, signal transduction, and antigen presentation.[3][8]

Mechanism of Action: Irreversible Inhibition of the Proteasome

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. It is composed of a 20S core particle, which contains the catalytic sites, and one or two 19S regulatory particles that recognize and unfold ubiquitinated substrates.

Clasto-lactacystin β-lactone exerts its inhibitory effect by covalently modifying the N-terminal threonine residue of the catalytic β-subunits within the 20S proteasome.[1][9] This modification is irreversible and effectively blocks the three major peptidase activities of the proteasome:

-

Chymotrypsin-like activity: Cleavage after large hydrophobic residues.

-

Trypsin-like activity: Cleavage after basic residues.

-

Caspase-like (or peptidyl-glutamyl peptide-hydrolyzing) activity: Cleavage after acidic residues.

The β-lactone ring of the molecule is highly reactive and is the key to its covalent modification of the proteasome.[10] Studies have shown that clasto-lactacystin β-lactone is significantly more potent than its precursor, lactacystin, in inhibiting proteasome activity, likely due to its direct reactivity and increased cell permeability.[7][10]

Caption: Mechanism of 20S proteasome inhibition by clasto-lactacystin β-lactone.

Cellular Consequences of Proteasome Inhibition

The inhibition of the proteasome by clasto-lactacystin β-lactone has pleiotropic effects on cellular function, a direct consequence of the accumulation of ubiquitinated proteins that would normally be degraded.[10] These effects are highly dependent on the specific cellular context and the protein expression profile of the treated cells.[10]

Key cellular processes affected by clasto-lactacystin β-lactone include:

-

Cell Cycle Arrest: The degradation of key cell cycle regulators, such as cyclins and cyclin-dependent kinase inhibitors (e.g., p21), is mediated by the proteasome.[11] Inhibition of the proteasome leads to the accumulation of these proteins, causing cell cycle arrest at various checkpoints.[5][12]

-

Induction of Apoptosis: The accumulation of pro-apoptotic proteins and the disruption of cellular homeostasis can trigger programmed cell death, or apoptosis.[4][12] Clasto-lactacystin β-lactone has been shown to be a potent inducer of apoptosis in various cancer cell lines.[12][13]

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cell survival. Its activation is regulated by the proteasomal degradation of its inhibitor, IκB. By preventing IκB degradation, clasto-lactacystin β-lactone effectively blocks NF-κB activation and its downstream signaling pathways.

-

Modulation of Antigen Presentation: The proteasome is responsible for generating the peptide fragments that are presented by MHC class I molecules on the cell surface for recognition by cytotoxic T lymphocytes.[14] Inhibition of the proteasome by clasto-lactacystin β-lactone impairs this process, affecting the adaptive immune response.[14]

-

Induction of Autophagy: As a compensatory mechanism to the blockage of the proteasome pathway, cells can upregulate autophagy to clear aggregated proteins.[4][12]

-

Neurite Outgrowth: The initial observation that led to the discovery of lactacystin was its ability to induce neurite outgrowth in neuroblastoma cells.[4]

Sources

- 1. Lactacystin - Wikipedia [en.wikipedia.org]

- 2. Lactacystin: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. adipogen.com [adipogen.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. clasto-Lactacystin beta-lactone, 20S proteasome inhibitor (CAS 154226-60-5) | Abcam [abcam.com]

- 7. clasto -Lactacystin b-Lactone [sigmaaldrich.com]

- 8. bca-protein.com [bca-protein.com]

- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 10. caymanchem.com [caymanchem.com]

- 11. Direct proteasome inhibition by clasto-lactacystin beta-lactone permits the detection of ubiquitinated p21(waf1) in ML-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. clasto-Lactacystin beta-lactone | Proteasome inhibitor | Hello Bio [hellobio.com]

- 13. researchgate.net [researchgate.net]

- 14. Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unwavering Precision of clasto-Lactacystin β-Lactone: A Technical Guide to Mastering Proteasome Inhibition

For researchers, scientists, and drug development professionals navigating the intricate landscape of the Ubiquitin-Proteasome System (UPS), the choice of inhibitory tools is paramount. Precision, potency, and a deep understanding of the mechanism of action are not just advantageous; they are fundamental to the integrity and reproducibility of experimental outcomes. This guide provides an in-depth exploration of clasto-Lactacystin β-lactone, a potent and irreversible proteasome inhibitor that has become an indispensable tool for dissecting the complexities of the UPS.

Introduction: The Ubiquitin-Proteasome System and the Need for Specific Inhibition

The Ubiquitin-Proteasome System is the principal pathway for regulated protein degradation in eukaryotic cells, playing a critical role in a vast array of cellular processes, including cell cycle progression, signal transduction, and antigen presentation. The 26S proteasome, a multi-catalytic protease complex, is the central engine of this system, responsible for the degradation of ubiquitinated proteins. Given its central role, the proteasome has emerged as a significant therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.

The study of the UPS and the development of targeted therapeutics necessitate the use of highly specific and potent inhibitors. clasto-Lactacystin β-lactone, the active metabolite of the natural product lactacystin, has distinguished itself as a gold-standard research tool due to its unique mechanism of irreversible inhibition and high specificity for the proteasome.[1][2]

The Molecular Mechanism of clasto-Lactacystin β-Lactone: An Irreversible Covalent Modification

Lactacystin itself is a prodrug that, in aqueous solution, spontaneously converts to its active form, clasto-Lactacystin β-lactone (also known as omuralide).[3][4][5] This conversion is crucial, as the β-lactone is the sole species that directly interacts with and inhibits the proteasome.[3] The enhanced potency of clasto-Lactacystin β-lactone compared to its parent compound is attributed to its increased cell permeability and the reactive nature of the β-lactone ring.[6]

The inhibitory action of clasto-Lactacystin β-lactone is characterized by the covalent and irreversible modification of the N-terminal threonine residue of the catalytic β-subunits within the 20S proteasome core particle.[1] This modification effectively and permanently blocks the proteolytic activity of the proteasome.[7] Specifically, it inhibits all three major peptidase activities of the proteasome: chymotrypsin-like, trypsin-like, and caspase-like (peptidylglutamyl-peptide hydrolyzing) activities.[8][9]

Caption: Mechanism of clasto-Lactacystin β-lactone action.

Cellular Consequences of Proteasome Inhibition by clasto-Lactacystin β-Lactone

The potent and irreversible inhibition of the proteasome by clasto-Lactacystin β-lactone leads to a cascade of downstream cellular effects, making it a powerful tool for studying various biological processes:

-

Accumulation of Ubiquitinated Proteins: The most direct consequence of proteasome inhibition is the accumulation of proteins tagged with ubiquitin for degradation.[6] This can be readily visualized by western blotting for ubiquitin.

-

Cell Cycle Arrest: Many key regulators of the cell cycle, such as cyclins, are degraded by the proteasome. Inhibition by clasto-Lactacystin β-lactone leads to the accumulation of these proteins, causing cell cycle arrest.[6][8]

-

Induction of Apoptosis: The accumulation of pro-apoptotic factors and the disruption of cellular homeostasis can trigger programmed cell death.[8]

-

Inhibition of Antigen Presentation: The proteasome is responsible for generating the peptide antigens presented by MHC class I molecules. clasto-Lactacystin β-lactone blocks this process, a valuable feature for immunological research.[9]

Quantitative Data: Potency of clasto-Lactacystin β-Lactone

The high potency of clasto-Lactacystin β-lactone is a key advantage for researchers. The following table summarizes its inhibitory concentrations.

| Parameter | Value | Reference |

| IC50 (20S Proteasome) | 50 nM | |

| In vitro Potency | 5-10 fold greater than lactacystin | [10] |

| Cellular Inhibition (IC50) | ~1 µM | [10] |

Experimental Protocol: Induction of Ubiquitinated Protein Accumulation in Cultured Cells

This protocol provides a standardized workflow for utilizing clasto-Lactacystin β-lactone to study the accumulation of ubiquitinated proteins in a cellular context.

Materials:

-

clasto-Lactacystin β-lactone

-

Dimethyl sulfoxide (DMSO)

-

Cultured mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-ubiquitin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Reagent Preparation:

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

-

Treatment with clasto-Lactacystin β-Lactone:

-

Dilute the clasto-Lactacystin β-lactone stock solution in pre-warmed complete cell culture medium to the desired final concentration (a typical starting range is 1-10 µM).

-

Remove the old medium from the cells and replace it with the medium containing clasto-Lactacystin β-lactone. Include a vehicle control (DMSO) at the same final concentration.

-

Incubate the cells for the desired period (e.g., 4-24 hours).

-

-

Cell Lysis:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against ubiquitin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin.

-

Sources

- 1. Lactacystin - Wikipedia [en.wikipedia.org]

- 2. Total synthesis and biological activity of lactacystin, omuralide and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Lactacystin: first-in-class proteasome inhibitor still excelling and an exemplar for future antibiotic research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. clasto-Lactacystin beta-lactone | Proteasome inhibitor | Hello Bio [hellobio.com]

- 9. Lactacystin and clasto-lactacystin beta-lactone modify multiple proteasome beta-subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clasto -Lactacystin b-Lactone [sigmaaldrich.com]

An In-depth Technical Guide to the Initial Studies on Clasto-Lactacystin β-Lactone's Effects

This guide provides a comprehensive overview of the foundational research on clasto-lactacystin β-lactone, a pivotal molecule in the study of the ubiquitin-proteasome pathway. Designed for researchers, scientists, and drug development professionals, this document synthesizes the early understanding of its mechanism and cellular effects, grounded in the seminal studies that first characterized this potent proteasome inhibitor.

Introduction: From a Natural Product to a Precision Tool

The story of clasto-lactacystin β-lactone begins with the discovery of lactacystin, a natural product isolated from Streptomyces bacteria.[1][2] Initially identified for its ability to induce neurite outgrowth in a neuroblastoma cell line, the true cellular target of lactacystin was later pinpointed as the 20S proteasome, a critical component of the cell's machinery for protein degradation.[3][4]

Crucially, subsequent mechanistic studies revealed that lactacystin itself is a prodrug.[1] In aqueous environments, it undergoes a spontaneous conversion to its active form, clasto-lactacystin β-lactone, which is also known as omuralide.[1][5] This transformation is essential for its biological activity, as conditions that prevent the formation of the β-lactone intermediate nullify the ability of lactacystin to inactivate the proteasome.[3][6] This insight established clasto-lactacystin β-lactone as the direct, cell-permeable agent responsible for the observed cellular effects.[7][8]

Core Mechanism of Action: Irreversible Proteasome Inhibition

Clasto-lactacystin β-lactone exerts its effects through the potent and irreversible inhibition of the 20S proteasome.[7][9] The proteasome is a multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins, playing a key role in numerous cellular processes.[1][10]

The inhibitory action of clasto-lactacystin β-lactone is highly specific. It covalently modifies the hydroxyl group of the N-terminal threonine residue within the catalytic β-subunits of the proteasome.[10][11] This acylation of the active site renders the enzyme inactive, thereby blocking its proteolytic activity.[5][11] Initial studies demonstrated that this inhibition affects all three major peptidase activities of the proteasome: chymotrypsin-like, trypsin-like, and peptidylglutamyl peptide-hydrolyzing activities.[12][13]

Caption: Mechanism of proteasome inhibition by clasto-lactacystin β-lactone.

Initial Studies on Cellular Effects

The discovery of clasto-lactacystin β-lactone as a specific proteasome inhibitor provided an invaluable tool to probe the functions of the ubiquitin-proteasome system. Early research rapidly uncovered its profound impact on fundamental cellular processes, primarily cell cycle progression and apoptosis.

Inhibition of Cell Cycle Progression

One of the first and most significant observed effects of clasto-lactacystin β-lactone was its ability to halt cell cycle progression.[3][7] Studies in various cancer cell lines, including human osteosarcoma and mantle cell lymphoma, demonstrated that treatment with the inhibitor led to cell cycle arrest.[1][14]

This arrest was often associated with the accumulation of cyclin-dependent kinase (CDK) inhibitors, such as p21.[14][15] The proteasome is responsible for the degradation of these regulatory proteins, and its inhibition by clasto-lactacystin β-lactone leads to their stabilization and accumulation, thereby preventing the cell from transitioning through the cell cycle phases.

| Cell Line | Concentration of Lactacystin | Observed Effect on Cell Cycle | Key Molecular Change | Reference |

| MG-63 (Human Osteosarcoma) | Not specified | Inhibition of cell cycle progression | Not specified | [1] |

| Vascular Smooth Muscle Cells | 10-20 µM | 86% decrease in S-phase entry | Increased p21 levels | [15] |

| Granta 519 & NCEB (Mantle Cell Lymphoma) | Not specified | Cell cycle arrest | Accumulation of p21 | [14] |

Induction of Apoptosis

Beyond halting cell proliferation, initial studies revealed that clasto-lactacystin β-lactone is a potent inducer of apoptosis, or programmed cell death.[7][12] This effect was observed across a range of cell types, including various tumor cell lines.[7][16]